6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid
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Overview
Description
6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to the naphthyridine core.
Preparation Methods
The synthesis of 6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization and bromination . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the naphthyridine ring system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Chemical Reactions Analysis
6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with a hydroxyl group would yield 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid can be compared with other naphthyridine derivatives, such as:
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
Properties
Molecular Formula |
C10H7BrN2O3 |
---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
6-bromo-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c1-4-7(11)2-5-8(14)6(10(15)16)3-12-9(5)13-4/h2-3H,1H3,(H,15,16)(H,12,13,14) |
InChI Key |
PXOZXADCOQGUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=O)C(=CNC2=N1)C(=O)O)Br |
Origin of Product |
United States |
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